2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a useful research compound. Its molecular formula is C11H14BBr2NO2 and its molecular weight is 362.86 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used as reagents for borylation of arenes .
Mode of Action
The mode of action of this compound is likely related to its ability to act as a reagent in the borylation of arenes . Borylation is a chemical process that introduces a boron atom into a molecule. The boron atom can then form bonds with other atoms or groups within the molecule, leading to changes in the molecule’s structure and properties.
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboron compounds , which are involved in various biochemical pathways and have diverse applications in organic synthesis.
Result of Action
The molecular and cellular effects of 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine’s action would depend on the specific targets and pathways it affects. As a reagent in the borylation of arenes , it could potentially lead to the formation of new organoboron compounds with diverse properties.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, the storage temperature for similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is 2-8°C .
Biochemical Analysis
Biochemical Properties
2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The dioxaborolane group in this compound acts as a boron source, which is essential for the catalytic cycle of these reactions. Additionally, this compound can interact with nucleophilic biomolecules, forming stable complexes that can be utilized in further biochemical transformations .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atoms and the dioxaborolane group facilitate the formation of covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong nucleophiles or under extreme pH conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced beyond a specific concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The distribution pattern of this compound can influence its localization and accumulation within tissues, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within subcellular organelles can modulate its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2,6-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGABMANFVFZXDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBr2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678220 | |
Record name | 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192037-24-3 | |
Record name | 2,6-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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